![molecular formula C7H7NOS B6237420 3-cyclopropyl-1,2-thiazole-5-carbaldehyde CAS No. 1469139-76-1](/img/no-structure.png)
3-cyclopropyl-1,2-thiazole-5-carbaldehyde
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Description
3-cyclopropyl-1,2-thiazole-5-carbaldehyde is a chemical compound with the molecular formula C7H7NOS and a molecular weight of 153.2 . It is used in various fields of research .
Synthesis Analysis
The synthesis of 3-cyclopropyl-1,2-thiazole-5-carbaldehyde and similar compounds often involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . In a specific route, Wang developed a cycloaddition of 1,4-dithiane-2,5-diol with several ynals in one step that produced 2-substituted thiophene 3-carbaldehyde in good to excellent yields .Molecular Structure Analysis
The thiazole ring in 3-cyclopropyl-1,2-thiazole-5-carbaldehyde consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring in 3-cyclopropyl-1,2-thiazole-5-carbaldehyde has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Mechanism of Action
While the specific mechanism of action for 3-cyclopropyl-1,2-thiazole-5-carbaldehyde is not mentioned in the search results, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-1,2-thiazole-5-carbaldehyde involves the reaction of cyclopropylamine with carbon disulfide to form cyclopropylthiocarbamate, which is then reacted with chloroacetaldehyde to form the desired product.", "Starting Materials": [ "Cyclopropylamine", "Carbon disulfide", "Chloroacetaldehyde" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form cyclopropylthiocarbamate.", "Step 2: Cyclopropylthiocarbamate is then reacted with chloroacetaldehyde in the presence of a base such as sodium hydroxide to form 3-cyclopropyl-1,2-thiazole-5-carbaldehyde.", "Step 3: The product is purified by recrystallization or column chromatography." ] } | |
CAS RN |
1469139-76-1 |
Product Name |
3-cyclopropyl-1,2-thiazole-5-carbaldehyde |
Molecular Formula |
C7H7NOS |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
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